REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[Cl:9])[NH2:5].[O:10]1[CH:14]=[CH:13][C:12]([C:15](Cl)=[O:16])=[CH:11]1.C(=O)([O-])[O-].[Na+].[Na+]>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[C:4]([NH:5][C:15]([C:12]2[CH:13]=[CH:14][O:10][CH:11]=2)=[O:16])[CH:6]=[CH:7][C:8]=1[Cl:9] |f:2.3.4|
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Name
|
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(N)C=CC1Cl
|
Name
|
|
Quantity
|
0.15 mL
|
Type
|
reactant
|
Smiles
|
O1C=C(C=C1)C(=O)Cl
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered
|
Type
|
WASH
|
Details
|
the residue washed with DCM
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1Cl)NC(=O)C1=COC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |